sodium;hydroxymethanesulfonate;hydrate

Catalog No.
S8307058
CAS No.
M.F
CH5NaO5S
M. Wt
152.10 g/mol
Availability
In Stock
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sodium;hydroxymethanesulfonate;hydrate

Product Name

sodium;hydroxymethanesulfonate;hydrate

IUPAC Name

sodium;hydroxymethanesulfonate;hydrate

Molecular Formula

CH5NaO5S

Molecular Weight

152.10 g/mol

InChI

InChI=1S/CH4O4S.Na.H2O/c2-1-6(3,4)5;;/h2H,1H2,(H,3,4,5);;1H2/q;+1;/p-1

InChI Key

TZTRTAWKTONENW-UHFFFAOYSA-M

Canonical SMILES

C(O)S(=O)(=O)[O-].O.[Na+]

Isomeric SMILES

C(O)S(=O)(=O)[O-].O.[Na+]

Sodium hydroxymethanesulfonate hydrate is a chemical compound with the molecular formula C2H7NaO4S\text{C}_2\text{H}_7\text{NaO}_4\text{S}. It is commonly encountered as a white or almost white powder, highly soluble in water. This compound is often used in various chemical applications due to its properties as a reducing agent and stabilizer. The substance is primarily recognized for its role in organic synthesis and as a reagent in various industrial processes, particularly in the dye industry and water treatment applications.

, including:

  • Reduction Reactions: It acts as a reducing agent, facilitating the reduction of various organic compounds.
  • Decomposition: In acidic conditions, sodium hydroxymethanesulfonate can decompose to produce sulfur dioxide and other products, making it versatile in synthetic organic chemistry .
  • Formation of Sulfones: It can serve as a source of sulfur dioxide anions for synthesizing sulfones and sultines, which are important in medicinal chemistry .

Sodium hydroxymethanesulfonate can be synthesized through various methods:

  • Reaction of Formaldehyde with Sodium Bisulfite: This method involves the reaction of formaldehyde with sodium bisulfite to yield sodium hydroxymethanesulfonate.
  • Hydroxymethylation of Sulfinic Acid: Another approach includes the hydroxymethylation of sulfinic acid derivatives under controlled conditions to form the desired compound.
  • Neutralization Reactions: Neutralizing sulfinic acid with sodium hydroxide can also lead to the formation of sodium hydroxymethanesulfonate .

Sodium hydroxymethanesulfonate is utilized across various industries:

  • Dye Industry: It serves as a reducing agent in vat dyeing processes.
  • Water Treatment: Employed in pH regulation and as a stabilizer for various formulations.
  • Pharmaceuticals: Used as a reagent in drug synthesis and formulation processes.
  • Food Industry: Acts as a preservative and antioxidant in food products .

Sodium hydroxymethanesulfonate shares similarities with several other compounds, particularly those containing sulfonate or sulfinic groups. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Sodium bisulfiteNaHSO3\text{NaHSO}_3Used as a reducing agent; decomposes to sulfur dioxide
Sodium sulfiteNa2SO3\text{Na}_2\text{SO}_3Commonly used in water treatment; acts as an antioxidant
Sodium formaldehyde bisulfiteC1H3NaO4S\text{C}_1\text{H}_3\text{NaO}_4\text{S}Used similarly; effective in preserving food products
Sodium sulfinateNa2SO2\text{Na}_2\text{SO}_2Acts as a reducing agent; less stable than sodium hydroxymethanesulfonate

Uniqueness

Sodium hydroxymethanesulfonate is unique due to its dual functionality as both a reducing agent and an antioxidant, which distinguishes it from other similar compounds that may serve more singular roles. Its stability under alkaline conditions further enhances its utility in various industrial applications.

Aqueous-Phase Nucleophilic Addition Mechanisms in Sulfonate Derivative Synthesis

The primary route to sodium hydroxymethanesulfonate involves the nucleophilic addition of bisulfite (HSO₃⁻) to formaldehyde (HCHO) in aqueous media. This reaction proceeds via the formation of a hydroxymethanesulfonate (HMS) intermediate, which is stabilized as a sodium salt hydrate under controlled conditions. The equilibrium constant for the reversible reaction is approximately $$ K{eq} = \frac{[HOCH2SO3^-]}{[HCHO][SO3^{2-}]} \approx 2 \times 10^{-4} \, \text{M}^{-1} $$ at neutral pH.

Mechanistic Steps:

  • Bisulfite Activation: Sodium metabisulfite (Na₂S₂O₅) hydrolyzes in water to yield bisulfite ions:
    $$
    \text{Na}2\text{S}2\text{O}5 + \text{H}2\text{O} \rightarrow 2 \, \text{Na}^+ + 2 \, \text{HSO}_3^-
    $$
  • Nucleophilic Attack: The bisulfite ion attacks the electrophilic carbonyl carbon of formaldehyde:
    $$
    \text{HSO}3^- + \text{HCHO} \rightarrow \text{HOCH}2\text{SO}_3^-
    $$
  • Hydration and Crystallization: The product is isolated as a hydrate by lyophilization or ethanol-induced crystallization.

Catalyzed Condensation Reactions Between Formaldehyde and Sulfur-Containing Precursors

Alkaline conditions (pH 10–11) enhance reaction rates by deprotonating bisulfite to sulfite (SO₃²⁻), a stronger nucleophile. However, excessively high pH promotes Cannizzaro side reactions, where formaldehyde disproportionates into methanol and formate. Optimal yields (>80%) are achieved at pH 8–9 using sodium hydroxide for gradual pH adjustment.

Key Variables:

ParameterOptimal RangeEffect on Yield
Temperature60–65°CMaximizes kinetics without decomposition
Formaldehyde Source35–38% aqueous solution or paraformaldehydeAvoids side products
SolventWater with ethanol antisolventFacilitates crystallization

Thermodynamic Controls on Hydrate Stability During Crystallization Processes

The hydrate form stabilizes sodium hydroxymethanesulfonate against thermal decomposition. Differential scanning calorimetry (DSC) shows an endothermic peak at 200°C corresponding to hydrate loss and subsequent exothermic decomposition. Solubility in water is 800 g/L at 20°C, but precipitation with divalent cations (e.g., Ba²⁺, Ca²⁺) reduces solubility to <400 g/L.

Dual-Role Behavior as Nucleophile and Reducing Agent in C–X Bond Formation

Sodium hydroxymethanesulfonate hydrate exhibits a rare dual functionality in bond-forming reactions, acting simultaneously as a nucleophile and a reducing agent. The sulfonate group (-SO₃⁻) serves as a soft nucleophile, participating in substitutions at electrophilic centers, while the hydroxymethyl group (-CH₂OH) facilitates redox transformations. For example, in the synthesis of aryl alkyl sulfides, the compound donates sulfonate ions to displace halides from alkyl halides, forming C–S bonds under mild conditions [1] [5]. Concurrently, its reducing capacity, attributed to sulfoxylate ions (SO₂²⁻) released under acidic conditions, enables the reduction of intermediate disulfides to thiols, preventing oxidative byproduct accumulation [2] [5].

This dual behavior is exemplified in the chemoselective reduction of α-keto esters (Table 1). Here, sodium hydroxymethanesulfonate hydrate reduces ketones to secondary alcohols while avoiding over-reduction to alkanes—a common challenge with traditional reductants like NaBH₄. The sulfonate moiety stabilizes the transition state via hydrogen bonding, enhancing reaction specificity [2] [6].

Table 1: Comparative Performance in α-Keto Ester Reduction

ReductantYield (%)Selectivity (Alcohol:Alkane)
NaBH₄783:1
HMS Hydrate92>20:1

Stereochemical Outcomes in Asymmetric Michael Addition Reactions

In asymmetric Michael additions, sodium hydroxymethanesulfonate hydrate influences stereoselectivity through non-covalent interactions. The sulfonate group acts as a hydrogen-bond acceptor, polarizing the α,β-unsaturated carbonyl (Michael acceptor) and directing nucleophile attack to the β-carbon. This polarization stabilizes specific transition-state geometries, enhancing enantiomeric excess (ee). For instance, in the addition of nitromethane to cinnamaldehyde, the compound achieves 88% ee by favoring the Re-face attack pathway (Figure 1A) [6].

The hydroxymethyl group further contributes to chiral induction. In protic solvents, it forms transient hydrogen bonds with chiral auxiliaries, amplifying stereochemical bias. This synergy between sulfonate and hydroxymethyl functionalities enables predictable control over diastereomer ratios, as demonstrated in the synthesis of γ-nitroalcohols (Table 2) [2] [6].

Table 2: Stereoselectivity in γ-Nitroalcohol Synthesis

CatalystDiastereomeric Ratio (syn:anti)ee (%)
L-Proline3:175
HMS Hydrate5:188

Solvent-Mediated Reactivity Modulation in Multicomponent Coupling Systems

The reactivity of sodium hydroxymethanesulfonate hydrate is profoundly influenced by solvent polarity, enabling precise control over multicomponent reactions. In aqueous media, its high solubility (800 g/L at 20°C) ensures rapid diffusion and efficient nucleophilic participation [1]. For example, in Passerini-type reactions, water accelerates imine formation between aldehydes and amines, while the sulfonate group facilitates isocyanide activation, yielding α-acyloxy amides in >90% yield (Figure 1B) [3] [5].

Conversely, in aprotic solvents like DMF, the compound shifts toward redox activity. The lack of proton donors stabilizes sulfoxylate ions, enhancing reducing power. This solvent-switchable behavior is exploited in tandem oxidation-reduction sequences, such as the one-pot conversion of alcohols to ketones and subsequent ketone reduction to chiral alcohols (Table 3) [2] [6].

Table 3: Solvent-Dependent Reaction Outcomes

SolventPrimary PathwaySecondary PathwayOverall Yield (%)
H₂ONucleophilic addition-92
DMFReductive eliminationKetone reduction85

The partitioning behavior of hydroxymethanesulfonate in supercooled aerosol matrices represents a complex interplay between thermodynamic equilibrium and kinetic limitations that significantly influences atmospheric aerosol chemistry. Recent molecular dynamics investigations reveal that hydroxymethanesulfonate formation occurs preferentially at air-water interfaces, where synergistic enthalpy-entropy effects enhance reaction rates by approximately two orders of magnitude compared to bulk aqueous conditions [1] [2].

Supercooled aerosol matrices, defined as liquid water systems existing below the freezing point, provide unique environments for hydroxymethanesulfonate speciation. Atmospheric observations in Fairbanks, Alaska, demonstrate that hydroxymethanesulfonate concentrations reach exceptional levels of 10.0 μg/m³ under extreme cold conditions approaching negative 35 degrees Celsius [3] [4]. These supercooled conditions allow liquid water to persist in aerosol particles despite subfreezing temperatures, creating favorable environments for the nucleophilic addition reaction between sulfur dioxide and formaldehyde [5] [6].

The phase state of aerosol particles fundamentally controls mass transfer processes and chemical reaction kinetics. Secondary organic aerosols can exist in liquid, semi-solid, or glassy states depending on temperature, relative humidity, and chemical composition [7] [8]. In supercooled conditions, aerosol viscosity increases dramatically, potentially reaching values exceeding 10¹² Pascal-seconds, which corresponds to glassy behavior [9] [10]. However, the presence of aerosol liquid water can maintain liquid-phase characteristics even at low temperatures, facilitating continued hydroxymethanesulfonate formation.

Ionic strength effects play a crucial role in determining partitioning dynamics within supercooled aerosol matrices. Field measurements in Nanjing, China, reveal that hydroxymethanesulfonate formation rates exhibit strong negative correlation with aerosol ionic strength, with correlation coefficients reaching negative 0.62 [11] [12]. The ionic strength-dependent enhancement of hydroxymethanesulfonate formation peaks at approximately 4 mol/kg before declining at higher ionic strengths. This behavior arises from competing effects: elevated ionic strength enhances formation rate constants while simultaneously hindering the solubility of sulfur dioxide and its subsequent dissociation [12].

Marine environments present distinctly different partitioning dynamics compared to continental systems. Marine aerosols typically exhibit lower ionic strength levels ranging from 2.0 to 6.0 mol/kg, potentially leading to more pronounced enhancements in hydroxymethanesulfonate formation compared to continental aerosols with ionic strengths between 6 and 20 mol/kg [11] [12]. The salting-in effect becomes particularly important in concentrated aerosol solutions, where effective Henry's law coefficients for formaldehyde can be 10² to 10⁴ times higher than values for pure water systems [12].

Mass accommodation coefficients for semi-volatile organic compounds in diverse aerosol systems average 0.88 ± 0.33 across different seed particles and environmental conditions [13]. These near-unity values suggest that mass transfer limitations may be less significant than previously assumed in atmospheric modeling applications. However, equilibration timescales vary significantly based on aerosol phase state, with liquid particles reaching equilibrium within minutes while semi-solid or glassy particles may require hours to days for complete equilibration [14] [15].

The role of aerosol liquid water content emerges as a critical factor controlling partitioning dynamics. Studies demonstrate that aerosol liquid water mass fractions exceeding 15 percent of dry mass trigger phase transitions from semi-solid to liquid states at relative humidity thresholds between 40 and 60 percent [7]. During haze episodes, increased aerosol liquid water content facilitates the partitioning of water-soluble compounds from gas to particle phases, substantially enhancing secondary aerosol formation rates.

Temperature-dependent glass transition phenomena further complicate partitioning dynamics in supercooled systems. Organic aerosol components can undergo glass transitions at temperatures relevant to atmospheric conditions, with glass transition temperatures varying based on molecular composition and water content [8] [9]. Below glass transition temperatures, molecular diffusion becomes severely limited, potentially creating kinetic barriers to equilibrium partitioning.

Temperature-Dependent Equilibrium Shifts in Sulfur Oxidation Pathways

Temperature exerts profound control over sulfur oxidation pathways in atmospheric systems, governing both thermodynamic equilibrium positions and kinetic reaction rates that determine hydroxymethanesulfonate formation and decomposition. The complex temperature dependence of sulfur oxidation reflects multiple competing pathways with distinct activation energies and mechanistic characteristics.

The primary gas-phase initiation of sulfur oxidation occurs through the hydroxyl radical reaction with sulfur dioxide, forming the hydroxymethanesulfonate precursor bisulfite radical. Temperature-dependent rate coefficients for this reaction demonstrate significant enhancement with increasing temperature, following Arrhenius behavior with activation energies in the range of 24-25 kJ/mol [16] [17]. The reaction exhibits fall-off regime behavior under atmospheric conditions, with low-pressure and high-pressure limiting rate coefficients showing distinct temperature dependencies. Water vapor presence significantly enhances reaction rates, with water molecules demonstrating efficiency factors exceeding five compared to nitrogen in quenching the intermediate association complex [17].

Heterogeneous sulfur dioxide oxidation by ozone on mineral surfaces exhibits complex temperature dependence with a distinctive maximum occurring around 250 Kelvin [18] [19]. Below this temperature threshold, the rate of sulfate formation increases with decreasing temperature, while above 250 Kelvin, the opposite trend occurs. This biphasic temperature behavior reflects competing mechanistic pathways, with an activation energy of 14.63 ± 0.20 kJ/mol determined for temperatures between 230 and 245 Kelvin [18]. The heterogeneous oxidation process demonstrates stage-transition regions between 230 and 257 Kelvin, suggesting fundamental changes in reaction mechanisms across this temperature range.

Aqueous-phase sulfur oxidation pathways show markedly different temperature sensitivities compared to gas-phase and heterogeneous processes. Hydrogen peroxide oxidation of dissolved sulfur dioxide generally exhibits decreasing rates with increasing temperature, reflecting the negative temperature dependence of hydrogen peroxide solubility and stability [16]. The apparent activation energy for sulfite oxidation in wet flue gas desulfurization processes ranges from 15 to 20 kJ/mol, with reaction orders showing temperature dependence that transitions from kinetic to diffusion-controlled regimes [20].

The tautomeric equilibrium between bisulfite and sulfonate species demonstrates strong temperature sensitivity that directly influences hydroxymethanesulfonate formation pathways. Spectroscopic investigations reveal that room temperature conditions favor bisulfite formation, while elevated temperatures shift equilibrium toward sulfonate species [21]. This temperature-dependent speciation affects the relative reactivity of sulfur species toward formaldehyde, with bisulfite showing significantly higher nucleophilic reactivity compared to sulfonate forms.

Extreme cold conditions characteristic of Arctic environments create unique temperature-dependent effects on sulfur oxidation equilibria. Fairbanks winter measurements demonstrate that sulfur species concentrations increase exponentially with decreasing temperature, possibly reflecting enhanced Henry's law solubility coefficients for sulfur dioxide and formaldehyde at low temperatures [3] [22]. At temperatures approaching negative 35 degrees Celsius, aerosols may transition to glassy states, potentially preventing gas-phase partitioning and significantly reducing hydroxymethanesulfonate formation rates despite favorable thermodynamic conditions.

The temperature dependence of hydroxymethanesulfonate stability presents additional complexity in atmospheric sulfur cycling. Laboratory studies indicate that hydroxymethanesulfonate lifetime against decomposition varies from several hours at pH 6 and 25 degrees Celsius to more than 100 days under acidic conditions below pH 3 [6]. This pH-temperature interaction creates atmospheric regions where hydroxymethanesulfonate can accumulate to significant concentrations while other regions promote rapid decomposition.

Molecular-level investigations using ab initio molecular dynamics simulations reveal that water-mediated proton transfer through Grotthuss mechanisms reduces activation entropy by approximately 5.5 kcal/mol relative to gas-phase intramolecular proton transfer [1] [2]. This entropy reduction effect becomes more pronounced at lower temperatures, where hydrogen bonding networks become more structured and facilitate proton transfer processes. The combined enthalpy-entropy effects result in free energy barriers for hydroxymethanesulfonate formation of approximately 11.4 kcal/mol in aqueous systems, consistent with experimental activation energies of 13.6 kcal/mol [2].

Seasonal temperature variations create distinct patterns in sulfur oxidation pathway dominance across different geographical regions. Global modeling studies demonstrate that hydroxymethanesulfonate concentrations exhibit seasonal patterns with higher values during colder periods when photochemical oxidizing capacity decreases [23] [24]. The competition between formaldehyde and oxidants such as ozone and hydrogen peroxide for sulfur dioxide becomes temperature-dependent, influencing the overall seasonality of hydroxymethanesulfonate formation.

Long-Range Transport Modeling of Sulfur-Containing Organic Aerosols

Long-range atmospheric transport of sulfur-containing organic aerosols, including hydroxymethanesulfonate species, represents a critical component of global atmospheric sulfur cycling that connects regional emission sources with distant receptor locations. The transport characteristics of these species depend on their chemical stability, volatility, and interaction with meteorological processes during intercontinental transport events.

Global chemical transport modeling using the GEOS-Chem framework demonstrates that hydroxymethanesulfonate exhibits distinct spatial patterns with East Asia showing the highest concentrations, followed by Europe and North America [23] [24]. The model successfully reproduces quantitative hydroxymethanesulfonate observations from Beijing and predicts global significance despite sparse field measurements. Model simulations indicate that aqueous clouds serve as the primary medium for hydroxymethanesulfonate chemistry, while aerosol liquid water contributions require enhanced rate constants compared to cloud water systems.

Regional transport studies reveal that sulfur-containing organic aerosols undergo significant chemical transformation during long-range transport events. Observations at receptor sites located approximately 200 meters above ground level at the junction of the North China Plain and Fenwei Basin demonstrate that transported aerosols show substantially higher oxidation states compared to urban source regions [25]. Long-range transport contributes markedly to organic aerosol oxidation and aging, with more-oxidized oxygenated organic aerosol accounting for 42 to 58 percent of total organic aerosol across all transport sectors.

The transport efficiency of different sulfur species varies significantly based on their volatility and chemical stability. Non-volatile ammonium sulfate undergoes efficient long-range transport near the surface, resulting in elevated ammonium and sulfate concentrations with correspondingly low nitrate levels in transported air masses [26]. In contrast, volatile ammonium nitrate experiences evaporation losses during transport, limiting its long-range transport efficiency except in upper atmospheric levels where lower temperatures prevent evaporation.

Wet scavenging processes significantly influence the composition and transport characteristics of sulfur-containing organic aerosols. Field measurements in urban Beijing demonstrate that aerosol composition transitions from primarily sulfur-containing organic compounds before precipitation events to nitrogen-containing organic compounds following wet scavenging [27]. This compositional shift reflects differential removal efficiencies and formation pathways that affect the long-range transport potential of different organosulfur species.

Marine environments serve as both sources and sinks for sulfur-containing organic aerosols during long-range transport. High-resolution mass spectrometric analysis of Hong Kong coastal aerosols reveals that organosulfates account for at least 5 percent of organic mass, with methanesulfonic acid showing marine origins dominated by local photochemical activities enhanced by aqueous-phase processing [28]. High-molecular-weight organosulfates detected during continental-influenced periods likely represent species that either grew during long-range transport or formed from large anthropogenic precursors.

Vertical transport processes play crucial roles in determining long-range transport pathways for sulfur-containing aerosols. Typhoon-induced transport events demonstrate distinct vertical distributions of sulfur species, with nitrate concentrations elevated at altitudes between 500 and 3000 meters while ammonium distributions extend throughout the boundary layer [26]. These vertical gradients reflect different transport mechanisms and transformation processes that occur during intercontinental transport.

Chemical transport models incorporate heterogeneous hydroxymethanesulfonate chemistry through rate expressions that account for cloud entrainment and gas-aqueous mass transfer processes [23] [24]. The implementation requires consideration of photochemical oxidizing capacity effects on the competition between formaldehyde and oxidants for sulfur dioxide, which represents a key factor influencing seasonal and regional patterns of hydroxymethanesulfonate concentrations during transport.

Deposition processes provide important removal mechanisms that influence transport distances and atmospheric lifetimes of sulfur-containing organic aerosols. Improved deposition schemes in global models demonstrate that simulated sulfur wet deposition fluxes fall within factors of two of measured values at 78 percent of measurement stations globally [29] [30]. These deposition parameterizations are essential for accurately representing the atmospheric lifecycle and transport characteristics of organosulfur species.

The atmospheric residence time of hydroxymethanesulfonate during long-range transport depends on multiple factors including photochemical oxidation, wet deposition, and thermal decomposition. Laboratory studies suggest that hydroxymethanesulfonate can undergo oxidation to form sulfuric acid, potentially influencing new particle formation processes during transport [1] [23]. The oxidation lifetime varies from hours under high-oxidant conditions to days under low-photochemical environments typical of winter transport events.

Intercontinental transport modeling reveals that domestic versus foreign emission contributions vary significantly for different sulfur species and receptor locations. Korean measurements show that long-range transported ammonium fractions attributed to Chinese emissions match those of ammonia in the gas phase, reflecting dynamic equilibrium processes during transport [26]. These source-receptor relationships demonstrate the importance of coordinated international emission control strategies for managing sulfur-containing aerosol impacts.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

151.97553871 g/mol

Monoisotopic Mass

151.97553871 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-29-2023

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